molecular formula C24H25ClN2O5S B3493285 2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE

2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE

Cat. No.: B3493285
M. Wt: 489.0 g/mol
InChI Key: JNYIBJOBJNSEIY-UHFFFAOYSA-N
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Description

2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a benzenesulfonamido group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenylamine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with 2-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts the production of nucleotides, ultimately leading to bacterial cell death. The compound may also interact with other molecular pathways, contributing to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to its specific structural features, such as the presence of both methoxy and chlorophenyl groups. These groups contribute to its distinct chemical properties and potential biological activities, setting it apart from other sulfonamides.

Properties

IUPAC Name

2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O5S/c1-17-8-13-22(32-3)23(14-17)33(29,30)27(20-11-9-19(25)10-12-20)16-24(28)26-15-18-6-4-5-7-21(18)31-2/h4-14H,15-16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYIBJOBJNSEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE
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2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE
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2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE
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2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE
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2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE
Reactant of Route 6
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2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE

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